4-{(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid
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Overview
Description
4-{(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid typically involves multiple steps. The process begins with the preparation of the core thiazolidinone structure, followed by the introduction of the pyrazole and phenyl groups. The final step involves the addition of the butanoic acid moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, could be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-{(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolidinone derivatives, pyrazole-containing molecules, and phenyl-substituted compounds
Uniqueness
What sets 4-{(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C30H24ClN3O4S2 |
---|---|
Molecular Weight |
590.1 g/mol |
IUPAC Name |
4-[(5Z)-5-[[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C30H24ClN3O4S2/c31-25-10-5-4-7-21(25)19-38-24-14-12-20(13-15-24)28-22(18-34(32-28)23-8-2-1-3-9-23)17-26-29(37)33(30(39)40-26)16-6-11-27(35)36/h1-5,7-10,12-15,17-18H,6,11,16,19H2,(H,35,36)/b26-17- |
InChI Key |
VBAOZCJUUPCODY-ONUIUJJFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)/C=C\5/C(=O)N(C(=S)S5)CCCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C=C5C(=O)N(C(=S)S5)CCCC(=O)O |
Origin of Product |
United States |
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